2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide
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Overview
Description
2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group and a cyanosulfanyl group attached to a methylphenyl ring. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide typically involves the reaction of 4-amino-2-methylbenzenethiol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The cyanosulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanosulfanyl group may also play a role in redox reactions and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide: Similar structure but with an additional ethyl group.
2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide: Similar structure with two ethyl groups.
2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide: Similar structure with two methyl groups.
Uniqueness
2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3-methylphenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-7-4-8(15-6-12)2-3-9(7)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTYLKJIMSBFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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